5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid
Overview
Description
“5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Scientific Research Applications
Synthesis of Key Intermediates : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an intermediate of Olmesartan, was successfully synthesized from butanoic acid and o-phenylenediamine, demonstrating the utility of this compound in pharmaceutical synthesis (Shen Zheng-rong, 2007).
Photolysis Studies : Research on Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has shown that it undergoes photolysis in the presence of amines, resulting in ketene or carbene trapping. This highlights its potential in photochemical processes (K. Ang & R. Prager, 1993).
Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been shown to form diverse supramolecular structures in one, two, and three dimensions, indicating their potential for complex, multifunctional organic compounds (Costa et al., 2007).
Synthesis of Condensed Pyrazoles : Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions for synthesizing condensed pyrazoles, highlighting their role in complex organic synthesis (Arbačiauskienė et al., 2011).
New Organic Compounds Synthesis : The synthesis and transformation of new optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing potential applications in the development of new organic compounds (Jasiński et al., 2008).
Synthesis of Biotin : A study demonstrated a new method for synthesizing biotin (vitamin H) by regioselectively chlorinating a related compound, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester (Zav’yalov et al., 2006).
Nonpeptide Angiotensin II Receptor Antagonists : Research into nonpeptide angiotensin II receptor antagonists has shown that imidazole-5-carboxylic acids bearing various substituents exhibit strong binding affinity and potent inhibitory activity, suggesting their potential for clinical applications (Yanagisawa et al., 1996).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, it is likely that research into imidazole derivatives, including “5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid”, will continue to be a significant area of interest in the future .
properties
IUPAC Name |
5-ethyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4(5(9)10)8-6(11)7-3/h2H2,1H3,(H,9,10)(H2,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIBLAGNYXUUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550409 | |
Record name | 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101184-10-5 | |
Record name | 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101184-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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